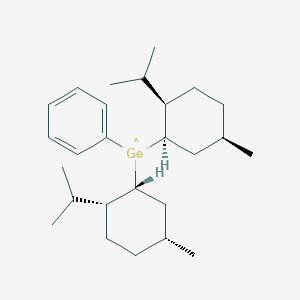
CID 146034680
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 146034680” is a chemical entity cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 146034680” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This often involves the use of large reactors, continuous flow systems, and automated control systems to maintain optimal reaction conditions. The industrial production methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 146034680” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
The compound “CID 146034680” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “CID 146034680” involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 146034680” include other chemical entities with comparable structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally related molecules.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the particular set of properties it exhibits. This makes it distinct from other similar compounds and potentially useful in applications where these unique properties are advantageous.
Properties
Molecular Formula |
C26H43Ge |
|---|---|
Molecular Weight |
428.2 g/mol |
InChI |
InChI=1S/C26H43Ge/c1-18(2)23-14-12-20(5)16-25(23)27(22-10-8-7-9-11-22)26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-26H,12-17H2,1-6H3/t20-,21-,23-,24+,25-,26-/m1/s1 |
InChI Key |
XBPZGTPXAZPKQK-KLFQKHBESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge]([C@@H]2C[C@@H](CC[C@@H]2C(C)C)C)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)[Ge](C2CC(CCC2C(C)C)C)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


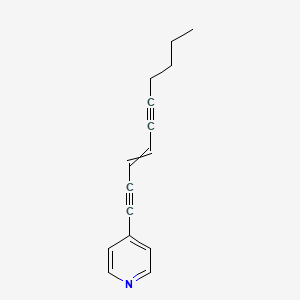
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
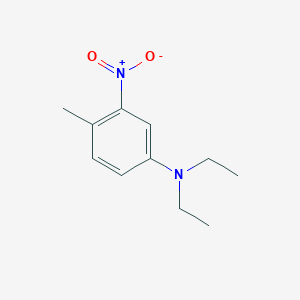
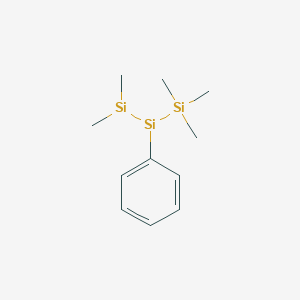
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
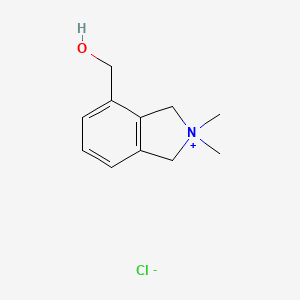


![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
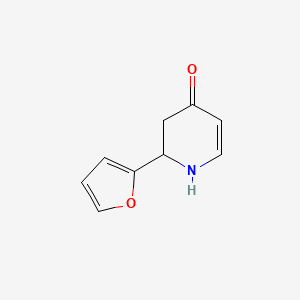
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
